An In-depth Technical Guide to a Halogenated Indanone Core for Pharmaceutical Development
An In-depth Technical Guide to a Halogenated Indanone Core for Pharmaceutical Development
A Note on Compound Selection: Initial research into "5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one" did not yield a registered CAS number or significant documentation, suggesting it is not a readily available or widely studied compound. To provide a valuable and actionable technical guide for our audience of researchers and drug development professionals, this document will focus on a closely related, well-characterized, and industrially significant analogue: 5-Chloro-2,3-dihydro-1H-inden-1-one . This compound, also known as 5-Chloro-1-indanone, shares a core structural motif and serves as a critical building block in synthetic chemistry, offering a robust foundation for discussing the synthesis, properties, and applications relevant to this class of molecules.
Executive Summary
Substituted indanones are a class of bicyclic ketones that represent a "privileged scaffold" in medicinal chemistry. Their rigid, yet three-dimensional, structure provides an excellent framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with a variety of biological targets. This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydro-1H-inden-1-one, a key halogenated indanone intermediate. We will delve into its physicochemical properties, explore established synthetic protocols with mechanistic insights, detail methods for its analytical characterization, and discuss its application as a precursor in the development of therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is the bedrock of its effective and safe utilization in a laboratory setting. 5-Chloro-1-indanone is a stable, solid compound under standard conditions.
Table 1: Properties of 5-Chloro-2,3-dihydro-1H-inden-1-one
| Property | Value | Source |
| CAS Number | 42348-86-7 | [1][2][3] |
| Molecular Formula | C₉H₇ClO | [1][2] |
| Molecular Weight | 166.60 g/mol | [1][3] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 93-95 °C | [5] |
| Purity | Typically ≥97% | [2] |
| SMILES | ClC1=CC2=C(C=C1)C(=O)CC2 | [1] |
| InChIKey | MEDSHTHCZIOVPU-UHFFFAOYSA-N | [1] |
2.1 Safety & Handling
As with any halogenated aromatic compound, appropriate safety measures are imperative.
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Hazard Classifications: This chemical is considered hazardous. It is harmful if swallowed, inhaled, or comes into contact with skin.[3][6] It causes skin and serious eye irritation.[3][6]
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6] For weighing and handling solids, a dust mask (e.g., N95) is recommended.[7]
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Synthesis and Mechanism
The most common and industrially relevant synthesis of 5-chloro-1-indanone is achieved via an intramolecular Friedel-Crafts acylation. This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry.
3.1 Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is based on the cyclization of 3-(4-chlorophenyl)propanoic acid or its corresponding acid chloride. The use of a strong acid catalyst promotes the electrophilic aromatic substitution that forms the five-membered ring.
Step-by-Step Methodology:
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Acid Chloride Formation (Optional but Recommended): To a solution of 3-(4-chlorophenyl)propanoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
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Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(4-chlorophenyl)propanoyl chloride is often used directly in the next step.
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Friedel-Crafts Cyclization: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). The solution is cooled to 0 °C, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise.
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Causality of Experimental Choice: Using the acid chloride instead of the carboxylic acid directly leads to a more reactive electrophile, allowing the reaction to proceed under milder conditions and often resulting in higher yields and fewer side products. The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride and overcoming the deactivating effect of the chloro-substituent on the aromatic ring.
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Reaction and Quench: The reaction mixture is stirred, typically allowing it to warm to room temperature, for several hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
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Workup and Purification: The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. It is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 5-chloro-1-indanone.
A review of synthetic methods indicates that intramolecular Friedel-Crafts reactions are a primary route for producing a wide range of 1-indanones.[8] Patents also describe processes for making 5-chloro-2,3-dihydro-1H-inden-1-one by adding a solution of 3-chloro-1-(4-chlorophenyl)-1-propanone in an inert solvent to sulfuric acid.[5]
3.2 Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Chloro-1-indanone.
Applications in Drug Development
The 1-indanone scaffold is present in a multitude of biologically active molecules.[8] The specific substitution pattern of 5-chloro-1-indanone makes it a valuable precursor for various therapeutic targets. Halogen atoms, like chlorine, can serve as metabolic blocks, modulate lipophilicity, and participate in halogen bonding with protein targets, making them a common feature in modern drug design.
While specific, publicly disclosed downstream drug candidates from 5-chloro-1-indanone are proprietary, its structural motifs are found in compounds investigated for a range of activities. For instance, related fluoro-indanones serve as key intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[9] The core structure is amenable to further chemical modification at several key positions:
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Carbonyl Group (C1): The ketone can be reduced to an alcohol, converted to an oxime, or serve as a handle for Grignard or Wittig-type reactions to introduce further diversity.
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Alpha-Position (C2): The methylene group adjacent to the carbonyl can be functionalized via enolate chemistry, allowing for alkylation, halogenation, or the introduction of other functional groups.
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Aromatic Ring: The existing chloro-substituent directs further electrophilic aromatic substitution, or it can be modified via transition-metal-catalyzed cross-coupling reactions.
4.1 Logical Relationship Diagram
Caption: Derivatization potential of the 5-chloro-1-indanone core.
Conclusion
5-Chloro-2,3-dihydro-1H-inden-1-one is a versatile and valuable building block for pharmaceutical research and development. Its straightforward synthesis via Friedel-Crafts acylation and the multiple handles for chemical modification make it an attractive starting point for generating libraries of complex molecules. The strategic placement of the chlorine atom provides a key feature for modulating the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide has provided the foundational technical knowledge required for the effective synthesis, handling, and strategic application of this important chemical intermediate.
References
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Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE. (CAS No. 42348-86-7). Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. (CID 71743952). Retrieved February 24, 2026, from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 5-FLUORO-1-INDANONE. (CAS No. 700-84-5). Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 5-Fluoro-1-indanone. (CID 136537). Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
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Synthonix, Inc. (n.d.). 42348-86-7 | 5-Chloro-1-indanone. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 5-Chloro-1-indanone. (CID 142599). Retrieved February 24, 2026, from [Link]
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Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-503. [Link]
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